TD2Z4Qet2A

Description

The cited studies focus on transition metal complexes (Co(II), Ni(II), Cu(II), Zn(II)) with ligands such as 2-oxazolidone and 1,3,4-thiadiazole derivatives , as well as quantum-chemical analyses of zinc complexes .

Properties

CAS No. |

90376-97-9 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

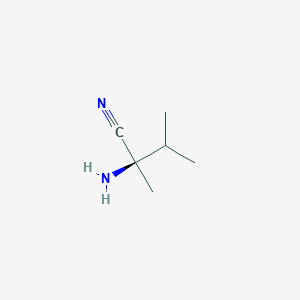

IUPAC Name |

(2R)-2-amino-2,3-dimethylbutanenitrile |

InChI |

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3/t6-/m0/s1 |

InChI Key |

CAOHBROWLMCZRP-LURJTMIESA-N |

Isomeric SMILES |

CC(C)[C@](C)(C#N)N |

Canonical SMILES |

CC(C)C(C)(C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dimethylbutyronitrile typically involves the reaction of 2,3-dimethylbutanenitrile with ammonia under specific conditions . The reaction is carried out in the presence of a catalyst, often a metal catalyst, at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-amino-2,3-dimethylbutyronitrile follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutyronitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-2,3-dimethylbutyronitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dimethylbutyronitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, participating in various biochemical reactions . It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from related studies on analogous metal complexes can be summarized:

Table 1: Properties of Transition Metal Complexes from Evidence

| Metal Ion | Ligand | Key Findings | Reference |

|---|---|---|---|

| Co(II) | 2-oxazolidone | Forms octahedral complexes; moderate stability in aqueous solutions. | |

| Ni(II) | 2-oxazolidone | Exhibits paramagnetic behavior; catalytic activity in oxidation reactions. | |

| Cu(II) | 2-oxazolidone | Distorted square-planar geometry; high thermal stability. | |

| Zn(II) | 1,3,4-thiadiazole | Tetrahedral coordination; enhanced luminescence properties. | |

| Zn(II) | Aquo/hydroxo ligands | Quantum-chemical studies reveal low electron affinity and high polarizability. |

Key Limitations for Comparison:

- Structural Ambiguity: Without data on "TD2Z4Qet2A", assumptions about its metal center, ligand system, or geometry cannot be validated.

- Functional Properties : Catalytic, magnetic, or optical properties of "this compound" remain unaddressed in the evidence.

Recommendations for Future Work

- Conduct targeted literature reviews using specialized databases (e.g., SciFinder, Reaxys) to locate studies explicitly mentioning "this compound".

- Perform experimental or computational studies to characterize the compound’s structure and properties.

- Compare findings with established data on Co(II), Ni(II), Cu(II), and Zn(II) complexes to identify novel trends or anomalies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.